molecular formula C12H24N4 B14615322 N-Cyano-N''-decylguanidine CAS No. 60852-92-8

N-Cyano-N''-decylguanidine

Cat. No.: B14615322
CAS No.: 60852-92-8
M. Wt: 224.35 g/mol
InChI Key: RHGYQBILTQXYKW-UHFFFAOYSA-N
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Description

N-Cyano-N''-decylguanidine is a cyanoguanidine derivative characterized by a decyl (10-carbon alkyl) chain attached to the guanidine backbone. Cyanoguanidines are a versatile class of compounds with a core structure of N-cyano-N'-substituted guanidine, enabling diverse pharmacological activities depending on substituent groups .

Properties

CAS No.

60852-92-8

Molecular Formula

C12H24N4

Molecular Weight

224.35 g/mol

IUPAC Name

1-cyano-2-decylguanidine

InChI

InChI=1S/C12H24N4/c1-2-3-4-5-6-7-8-9-10-15-12(14)16-11-13/h2-10H2,1H3,(H3,14,15,16)

InChI Key

RHGYQBILTQXYKW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN=C(N)NC#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyano-N’'-decylguanidine typically involves the reaction of decylamine with cyanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the cyanoguanidine structure. The reaction can be represented as follows:

[ \text{Decylamine} + \text{Cyanamide} \rightarrow \text{N-Cyano-N’'-decylguanidine} ]

Industrial Production Methods

Industrial production of N-Cyano-N’'-decylguanidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out at elevated temperatures and pressures to accelerate the reaction rate.

Chemical Reactions Analysis

Types of Reactions

N-Cyano-N’'-decylguanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The cyano group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts such as palladium or platinum.

Major Products Formed

    Oxidation: Oxidized derivatives of N-Cyano-N’'-decylguanidine.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted cyanoguanidines depending on the substituent introduced.

Scientific Research Applications

N-Cyano-N’'-decylguanidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Cyano-N’'-decylguanidine involves its interaction with specific molecular targets and pathways. The cyano group can participate in nucleophilic addition reactions, while the guanidine moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Cyanoguanidine Derivatives and Their Properties

Compound Name Substituents Biological Target/Activity Key Findings References
This compound Decyl (C10 alkyl) Hypothetical: Lipophilicity-driven targets Predicted enhanced membrane penetration due to long alkyl chain. -
Pinacidil 4-pyridyl, 1,2,2-trimethylpropyl SUR2 KATP channel opener FDA-approved antihypertensive; activates vascular smooth muscle KATP channels.
P1075 3-pyridinyl, 1,1-dimethylpropyl SUR2A/B activator Robust SUR2 activation; structural similarity to pinacidil but with higher SUR2B affinity.
CHS 828 4-chlorophenoxyhexyl, 4-pyridyl NAMPT inhibitor (anticancer) Induces apoptosis via NAD+ depletion; phase I/II clinical trials completed.
Cimetidine Methyl, thioethyl-imidazolyl H2 receptor antagonist Blocks gastric acid secretion; widely used for peptic ulcers.
SB706504 Fluoroaryl, pyridopyrimidinyl p38 MAPK inhibitor (anti-inflammatory) Inhibits LPS-induced inflammation in COPD macrophages.

Substituent-Driven Pharmacological Profiles

  • Alkyl Chain Length: The decyl group in this compound contrasts with shorter chains (e.g., hexyl in CHS 828 or branched chains in pinacidil ). Longer chains may improve lipid solubility but reduce aqueous solubility, affecting pharmacokinetics.
  • Aromatic vs. Aliphatic Groups: Aromatic substituents (e.g., pyridinyl in P1075 or imidazolyl in cimetidine ) often enhance target binding through π-π interactions, whereas aliphatic groups (e.g., decyl) may favor nonspecific membrane interactions.
  • Hybrid Structures : CHS 828 combines an alkyl chain with an aryl group, balancing lipophilicity and target specificity for anticancer activity .

Target Specificity and Mechanisms

  • KATP Channel Modulators : Pinacidil and P1075 bind SUR2 subunits, but P1075 shows higher potency for SUR2B (vascular vs. cardiac isoforms) .
  • Metabolic Inhibitors : CHS 828’s hexyl-aryl structure enables inhibition of NAMPT, a key enzyme in NAD+ biosynthesis .
  • Receptor Antagonists : Cimetidine’s imidazole-thioether group is critical for H2 receptor blockade, a feature absent in alkyl-substituted analogs .

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